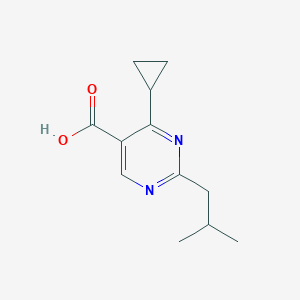

4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid

Beschreibung

4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a cyclopropyl group at the 4-position and an isobutyl substituent at the 2-position. Pyrimidine-based compounds are critical in pharmaceutical and agrochemical research due to their structural versatility and bioactivity. The cyclopropyl moiety introduces ring strain, which can enhance reactivity and influence molecular interactions in biological systems . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of small-molecule inhibitors and receptor modulators.

Eigenschaften

Molekularformel |

C12H16N2O2 |

|---|---|

Molekulargewicht |

220.27 g/mol |

IUPAC-Name |

4-cyclopropyl-2-(2-methylpropyl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C12H16N2O2/c1-7(2)5-10-13-6-9(12(15)16)11(14-10)8-3-4-8/h6-8H,3-5H2,1-2H3,(H,15,16) |

InChI-Schlüssel |

GKMJVTSZCYEEJG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC1=NC=C(C(=N1)C2CC2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Routes

Minisci-Type Homolytic Alkoxycarbonylation

- A prominent method involves the Minisci reaction, a radical-mediated homolytic alkoxycarbonylation that allows selective functionalization of pyrimidine rings.

- This method has been successfully applied to 5-substituted pyrimidines, enabling the introduction of carboxylate esters at the 4-position with high regioselectivity and moderate to good yields.

- The process typically uses alkylpyruvates as radical precursors, which upon activation by iron(II) salts and hydrogen peroxide generate alkoxycarbonyl radicals that add selectively to the pyrimidine ring.

Reaction Conditions and Outcomes

| Entry | Alkylpyruvate | Solvent System | Conversion (%) | Product Selectivity (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | Methyl | Toluene–Water | 85 | 75 (4-position) | 44 |

| 2 | Ethyl | Toluene–Water | 89 | 81 (4-position) | 62 |

| 3 | Ethyl | Dichloromethane–Water | 83 | 81 | Not Determined |

| 4 | Ethyl | Acetic Acid–Water | 87 | 56 | Not Determined |

| 5 | Ethyl | Water | 31 | 29 | Not Determined |

- The biphasic toluene–water system provides the best balance of conversion and selectivity.

- The ethyl pyruvate reagent yielded higher conversion and isolated product yield compared to methyl pyruvate.

- Water alone as solvent significantly reduces conversion rate.

Precursor Synthesis and Functional Group Interconversions

- The starting pyrimidine substrates are often prepared by condensation reactions involving formamidine derivatives and halogenated precursors such as mucobromic acid.

- Attempts to functionalize commercially available pyrimidines via regioselective lithiation or magnesiation followed by carboxylation have been largely unsuccessful for this compound.

- Esterification steps are performed post-carboxylation to stabilize the carboxylic acid function and facilitate purification.

Detailed Reaction Mechanism Insights

- The Minisci reaction proceeds via generation of carbon-centered radicals from alkylpyruvates under iron(II)-catalyzed peroxide decomposition.

- The radical adds to the electron-deficient pyrimidine ring preferentially at the 4-position due to electronic and steric factors.

- The biphasic solvent system helps suppress polysubstitution by partitioning the product into the organic phase, preventing further substitution on the protonated heterocycle in the aqueous phase.

- This control of regioselectivity and suppression of polysubstitution is crucial for obtaining the desired mono-substituted product in good yield.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Minisci Homolytic Alkoxycarbonylation | High regioselectivity; scalable; moderate to good yields; suppresses polysubstitution | Requires radical initiators and careful control of conditions | 44–62 (isolated yield) |

| Condensation of Formamidine and Mucobromic Acid | Simple reagents; direct approach | Low yield; formation of byproducts; laborious purification | 3–8 (overall yield) |

| Lithiation/Magnesiation followed by Carboxylation | Potential for direct functionalization | Poor regioselectivity; no detectable product formation | Not successful |

Research Findings and Practical Notes

- The Minisci reaction approach is currently the most effective method for preparing 4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid derivatives, including esters that can be hydrolyzed to the free acid.

- Reaction scale-up to tens of grams has been demonstrated with consistent yields and selectivity.

- The choice of alkylpyruvate influences the conversion efficiency and solubility in the biphasic system, affecting overall yield.

- Purification typically involves column chromatography using hexane/ethyl acetate mixtures.

- The method avoids harsh reagents and conditions that could degrade the sensitive pyrimidine ring or the carboxylic acid functionality.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Radical precursor | Ethyl pyruvate | Higher yield than methyl or isoamyl pyruvate |

| Catalyst | Fe(II) salts (e.g., FeSO4·7H2O) | Initiates peroxide decomposition |

| Oxidant | Hydrogen peroxide (H2O2) | Generates alkoxycarbonyl radicals |

| Solvent system | Biphasic toluene–water | Enhances regioselectivity and suppresses polysubstitution |

| Reaction temperature | Mild heating (approx. 50 °C) | Maintains substrate stability |

| Purification method | Column chromatography (hexane/ethyl acetate) | Efficient isolation of pure product |

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional differences between 4-cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid and related pyrimidine derivatives are summarized below. Key comparison parameters include substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison

*Calculated based on analogous compounds.

Key Analysis of Substituent Effects

- Cyclopropyl vs. For example, 4-cyclopropyl derivatives may exhibit improved metabolic stability over 4-isopropyl analogs due to reduced oxidative metabolism .

Isobutyl vs. (Methylthio)methyl :

The isobutyl group (C₄H₉) in the target compound provides greater hydrophobicity than the (methylthio)methyl substituent (C₂H₅S), which may influence solubility and membrane permeability .- Halogenated Derivatives: Bromo- or chloro-substituted pyrimidines (e.g., 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid) are often used to modulate electronic properties or serve as cross-coupling intermediates . These derivatives typically exhibit higher reactivity in Suzuki-Miyaura reactions compared to non-halogenated analogs .

Biologische Aktivität

4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), which are lipid mediators involved in various physiological processes, including pain modulation, inflammation, and emotional behavior.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship. Research has shown that modifications to the pyrimidine ring and substituents can significantly influence the compound's potency as an NAPE-PLD inhibitor.

Key Findings

- Potency : The compound exhibits a high degree of potency against NAPE-PLD, with some derivatives showing IC50 values in the nanomolar range. For instance, a related compound demonstrated an IC50 of 72 nM, indicating strong inhibitory activity .

- Mechanism : The inhibition mechanism involves binding to the active site of NAPE-PLD, where structural studies have revealed the presence of two zinc ions essential for enzymatic activity. The presence of specific substituents can enhance binding affinity and specificity .

Biological Activities and Implications

The biological implications of inhibiting NAPE-PLD with compounds like this compound are significant:

- Pain and Inflammation : Inhibition of NAPE-PLD may lead to reduced levels of NAEs, which are associated with pain perception and inflammatory responses. This suggests potential applications in pain management therapies.

- Emotional Behavior : Studies have indicated that NAEs play a role in regulating emotional behavior. Thus, targeting NAPE-PLD could provide insights into treating mood disorders .

Case Studies

- Animal Models : In vivo studies using murine models have demonstrated that inhibition of NAPE-PLD alters emotional responses and pain sensitivity, providing evidence for the therapeutic potential of this compound class in psychiatric and chronic pain disorders .

- Cancer Research : Recent investigations into related compounds have highlighted their antitumor activities by disrupting critical protein interactions involved in cancer progression. Although focused on different scaffolds, these findings underscore the importance of exploring pyrimidine derivatives for anticancer applications .

Data Summary

Q & A

Q. What are the optimal synthetic routes for 4-cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1 : Cyclopropane ring introduction via [2+1] cycloaddition or alkylation of a pyrimidine precursor.

- Step 2 : Isobutyl group installation using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acid derivatives) .

- Step 3 : Carboxylic acid functionalization via hydrolysis of esters or nitriles under acidic/basic conditions.

Optimization : Monitor reaction progress with HPLC or TLC. Adjust temperature (e.g., 60–80°C for cyclopropane stability) and solvent polarity (e.g., DMF for solubility) to enhance yield. Use catalysts like Pd(PPh₃)₄ for cross-coupling efficiency .

Q. How can researchers validate the purity and structural integrity of this compound?

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Target >98% purity, as per pharmaceutical standards .

- Structural Confirmation :

- NMR : Compare ¹H/¹³C NMR shifts with analogous pyrimidines (e.g., δ 8.2–8.5 ppm for pyrimidine protons; δ 170–175 ppm for carboxylic acid carbonyl) .

- Mass Spectrometry : Confirm molecular ion peak (expected m/z: ~235.3 for C₁₂H₁₆N₂O₂) .

- X-ray Crystallography (if crystalline): Resolve cyclopropyl and isobutyl spatial arrangements .

Q. What solvent systems are recommended for solubility challenges in biological assays?

- Primary Solvent : DMSO (10–50 mM stock solutions).

- Aqueous Buffers : Use co-solvents like ethanol (≤10%) or PEG-400 to enhance solubility in PBS.

- Caution : Avoid prolonged storage in DMSO to prevent degradation; verify stability via LC-MS .

Advanced Research Questions

Q. How does the cyclopropyl group influence electronic and steric effects in substitution reactions?

- Electronic Effects : The cyclopropane’s ring strain increases electrophilicity at the pyrimidine C4 position, facilitating nucleophilic attacks (e.g., amidation, halogenation).

- Steric Effects : The bulky cyclopropane may hinder reactions at adjacent positions, requiring optimized catalysts (e.g., bulky ligands in Pd-mediated couplings) .

Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and steric maps .

Q. What strategies address contradictory bioactivity data across cell lines?

- Hypothesis 1 : Metabolism differences (e.g., cytochrome P450 activity). Test with metabolic inhibitors (e.g., ketoconazole) .

- Hypothesis 2 : Variable membrane permeability. Measure logP (predicted ~2.5) and correlate with cellular uptake via LC-MS intracellular quantification .

- Controls : Use structurally similar analogs (e.g., 4-phenyl derivatives) to isolate cyclopropyl-specific effects .

Q. How can computational modeling predict binding modes to therapeutic targets?

- Step 1 : Perform molecular docking (AutoDock Vina) against targets like DHFR or kinases. Use PyMOL for visualization.

- Step 2 : Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å over 100 ns) .

- Case Study : Analogous pyrimidines show affinity for kinase ATP pockets (IC₅₀ ~50 nM) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.